N-(4-chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5/c1-10-9-15(19-14-6-4-13(17)5-7-14)20-16(18-10)22-12(3)8-11(2)21-22/h4-9H,1-3H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDPHGNZXTLUNFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=CC(=N2)C)C)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring by reacting 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where a suitable chlorinated aromatic compound reacts with the pyrazole derivative.
Formation of the Pyrimidine Ring: The final step involves the cyclization reaction to form the pyrimidine ring, which is achieved by reacting the intermediate with suitable reagents under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.
Temperature and Pressure Control: Precise control of temperature and pressure to ensure optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
N-(4-chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
The pyrimidine core distinguishes this compound from analogs with purine or quinoxaline backbones:
- NS13001 (N-(4-Chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-9-methyl-9H-purin-6-amine): Replacing pyrimidine with a purine ring enhances SK2/SK3 channel selectivity (EC50: 1.8 μM for SK2, 0.14 μM for SK3). The purine core likely improves binding affinity due to increased π-π stacking and hydrogen bonding .
Table 1: Core Heterocycle Impact on Target Selectivity
Halogen Substitution Patterns on the Aryl Group
The 4-chlorophenyl group is a critical pharmacophore. Analogs with alternative halogenation demonstrate variable potency:
- N-(3-Chloro-4-fluorophenyl) Analog (2o): Dual halogenation at positions 3-Cl and 4-F enhances KCa2.2a channel activity by ~7-fold compared to non-halogenated derivatives .
- N-(2,5-Difluorophenyl) Analog (2n) : 2,5-Difluoro substitution boosts activity by ~10-fold, likely due to improved electrostatic interactions with channel residues .
- N-(4-Chloro-2-fluorophenyl) Analog (2p) : Positional halogenation (4-Cl, 2-F) may influence steric hindrance and binding pocket accessibility, though specific data are unavailable .
The target compound’s single 4-Cl substitution suggests moderate activity compared to dihalogenated analogs.
Table 2: Impact of Halogenation on KCa2 Channel Activity
| Compound | Aryl Substitution | Activity Enhancement | Reference |
|---|---|---|---|
| Target Compound | 4-Cl | Baseline | |
| 2o (3-Cl, 4-F) | 3-Cl, 4-F | ~7-fold | |
| 2n (2,5-diF) | 2-F, 5-F | ~10-fold |
Substituent Effects on Pyrazole and Pyrimidine Moieties
- 3,5-Dimethylpyrazole : This group is conserved across analogs (e.g., 2n, 2o, NS13001) and likely contributes to metabolic stability by shielding reactive sites .
- In contrast, N-(4-butylphenyl) Analog (STK943893) introduces a butyl chain, further increasing hydrophobicity and possibly extending half-life .
Piperazine and Heterocyclic Extensions
Compounds like N-(4-chlorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 946289-20-9) incorporate piperazine moieties, which introduce basic nitrogen atoms. These modifications can enhance solubility and blood-brain barrier penetration, making such analogs candidates for central nervous system targets .
Key Research Findings and Implications
Halogen Positioning Dictates Potency: Dihalogenation (e.g., 2o, 2n) significantly outperforms monohalogenation (e.g., target compound) in KCa2 channel modulation .
Core Heterocycle Defines Selectivity: Purine-based NS13001 exhibits nanomolar potency for SK3 channels, whereas pyrimidine derivatives like the target compound may favor KCa2 subtypes .
Structural Trade-offs : Increased lipophilicity (e.g., butylphenyl in STK943893) may improve pharmacokinetics but reduce aqueous solubility .
Biological Activity
N-(4-chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C₁₄H₁₅ClN₄
- CAS Number : 1158377-11-7
- Molecular Weight : 286.75 g/mol
The structure features a chlorophenyl group, a pyrazole moiety, and a pyrimidine ring, which contribute to its biological activity.
Antitumor Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. They have shown inhibitory effects against various cancer cell lines by targeting critical pathways such as:
- BRAF(V600E) Inhibition : This mutation is prevalent in melanoma and other cancers. Compounds that inhibit this pathway can reduce tumor growth significantly .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : The compound may inhibit receptor tyrosine kinases (RTKs) such as EGFR and Aurora-A kinase, which are involved in cell proliferation and survival.
- Induction of Apoptosis : By activating apoptotic pathways in cancer cells, the compound promotes programmed cell death.
- Anti-inflammatory Properties : Some studies suggest that pyrazole derivatives possess anti-inflammatory effects, which can be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases .
Antimicrobial Activity
In addition to antitumor effects, this compound has shown promising antimicrobial activity against various pathogens. This includes both bacterial and fungal strains, making it a candidate for further development in antimicrobial therapies .
Case Study 1: Cancer Cell Line Testing
A study evaluated the efficacy of several pyrazole derivatives on human cancer cell lines. The results indicated that this compound exhibited a dose-dependent inhibition of cell proliferation in melanoma cells with BRAF mutations. The IC50 value was determined to be significantly lower than that of standard chemotherapeutic agents .
Case Study 2: Anti-inflammatory Effects
In an experimental model of inflammation induced by lipopolysaccharides (LPS), the compound was administered to assess its anti-inflammatory properties. The results showed a marked reduction in pro-inflammatory cytokines (e.g., TNF-alpha, IL-6), suggesting its potential use in treating inflammatory diseases .
Data Table: Summary of Biological Activities
Q & A
Basic: What are the common synthetic routes for preparing N-(4-chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine?
Methodological Answer:
The synthesis typically involves multi-step nucleophilic substitution and condensation reactions. For example:
Pyrazole-Pyrimidine Core Formation : React 4-chloro-6-methylpyrimidin-2-amine with 3,5-dimethyl-1H-pyrazole under reflux in ethanol or DMF, using a base like K₂CO₃ to facilitate substitution at the pyrimidine C2 position .
Chlorophenyl Amine Coupling : Introduce the 4-chlorophenyl group via Buchwald–Hartwig amination or Ullmann coupling, employing palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in toluene at 80–100°C .
Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography (silica gel, hexane/EtOAc gradient).
Basic: How is the compound characterized structurally, and what analytical techniques are essential?
Methodological Answer:
- X-ray Crystallography : Resolve the pyrimidine-pyrazole core conformation and hydrogen-bonding interactions (e.g., intramolecular N–H⋯N bonds). Dihedral angles between aromatic rings (e.g., ~12° for phenyl-pyrimidine planes) confirm steric arrangements .
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 13.30 (s, NH) and δ 7.42–7.58 (aromatic protons) confirm amine and aromatic groups .
- ¹³C NMR : Signals at ~160 ppm (pyrimidine C2) and ~150 ppm (pyrazole C3/C5) verify substitution patterns .
- Mass Spectrometry : HRMS (ESI) confirms molecular weight (e.g., [M+H]⁺ expected at ~350–370 Da) .
Advanced: How can conflicting spectroscopic and crystallographic data be resolved during structural analysis?
Methodological Answer:
Discrepancies (e.g., amine/imine tautomerism in NMR vs. static X-ray structures) require:
Dynamic NMR Studies : Variable-temperature ¹H NMR to detect tautomeric equilibria (e.g., coalescence of NH signals at elevated temperatures) .
DFT Calculations : Compare computed and experimental bond lengths/angles to validate dominant tautomers .
Complementary Techniques : Use IR spectroscopy to identify N–H stretching (~3300 cm⁻¹) and confirm hydrogen-bonding networks observed in crystallography .
Advanced: What strategies optimize yield in dehydrosulfurization reactions for analogous pyrimidine derivatives?
Methodological Answer:
Based on oxadiazine synthesis methodologies:
Reagent Selection : Replace toxic PCl₅ with I₂/Et₃N mixtures for milder dehydrosulfurization, improving yields from ~50% to >70% .
Solvent Optimization : Use ethanol or acetonitrile for better solubility of thiourea intermediates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
